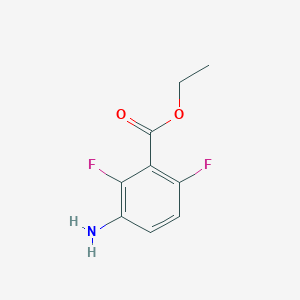

Ethyl 3-amino-2,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

ethyl 3-amino-2,6-difluorobenzoate |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3 |

InChI Key |

QQMGVHGMXCDLTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)N)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aromatic Building Blocks Research

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in research focused on the development and application of fluorinated building blocks in various fields, most notably in medicinal and agricultural chemistry. bldpharm.comchemical-suppliers.eushachemlin.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. shachemlin.com

Ethyl 3-amino-2,6-difluorobenzoate is a prime example of a fluorinated aromatic building block. sigmaaldrich.com Its structure combines the influential properties of fluorine with the reactive potential of an amino group and an ethyl ester, making it a desirable starting material for the synthesis of a wide array of target molecules. The presence of two fluorine atoms ortho to the ester group provides significant steric and electronic effects, influencing the reactivity of the aromatic ring and the adjacent functional groups.

Significance As a Versatile Synthetic Intermediate

The utility of ethyl 3-amino-2,6-difluorobenzoate as a synthetic intermediate stems from the diverse reactivity of its functional groups. The amino group can readily undergo a variety of transformations, including diazotization, acylation, and alkylation, allowing for the introduction of a wide range of substituents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides.

While specific, publicly documented examples of the direct use of this compound are not abundant, the applications of its parent compound, 3-amino-2,6-difluorobenzoic acid, provide strong evidence of its synthetic potential. This acid is a known intermediate in the synthesis of kinase inhibitors and antimicrobial agents in the pharmaceutical industry, as well as in the development of novel herbicides and pesticides. It is also utilized in materials science for the creation of fluorinated polymers with enhanced thermal and chemical resistance. The ethyl ester, as a protected form of the carboxylic acid, is a logical and often preferred intermediate in multi-step syntheses to avoid undesirable reactions of the free acid.

Overview of Research Trajectories for Arylamino Esters

Arylamino esters, the class of compounds to which ethyl 3-amino-2,6-difluorobenzoate belongs, are a cornerstone of organic synthesis. Research in this area is broadly focused on several key trajectories:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and more efficient ways to synthesize arylamino esters with diverse substitution patterns. This includes the development of novel catalytic systems and the exploration of new reaction pathways.

Application in Medicinal Chemistry: Arylamino esters are crucial precursors for the synthesis of a vast number of active pharmaceutical ingredients (APIs). Research is continuously exploring their use in the development of new drugs targeting a wide range of diseases.

Agrochemical Innovation: Similar to their role in pharmaceuticals, these compounds are vital for the creation of new and improved agrochemicals. Research focuses on designing molecules with enhanced efficacy and better environmental profiles.

Materials Science: Arylamino esters are used in the synthesis of advanced materials, including polymers and dyes, with specific electronic and optical properties.

Scope and Objectives of Current Research Endeavors on the Chemical Compound

Established Synthetic Routes to the Chemical Compound

The most well-documented and industrially viable method for synthesizing this compound is through the chemical reduction of its nitro precursor, Ethyl 2,6-difluoro-3-nitrobenzoate.

Reduction of Ethyl 2,6-difluoro-3-nitrobenzoate and Mechanistic Considerations

The conversion of the nitro group to an amine is a fundamental transformation in organic chemistry. For the synthesis of this compound, this is typically achieved via two main approaches: catalytic hydrogenation and metal-mediated reductions.

The general mechanism for the reduction of a nitroaromatic compound proceeds through a series of intermediates. Initially, the nitro group (Ar-NO₂) is reduced to a nitroso group (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the corresponding amine (Ar-NH₂). The specific reaction conditions and reagents can influence the rate of these steps and the potential for side-product formation.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and platinum dioxide (PtO₂). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the desired reaction rate and scale. For instance, a similar substrate, 2-(ethylamino)-6-fluoro-3-nitropyridine, was successfully reduced to its corresponding amine in 95% yield using 20% Pd(OH)₂/C under 1 atmosphere of hydrogen in a tetrahydrofuran (B95107) (THF) solvent. This highlights the effectiveness of palladium-based catalysts for such transformations.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst. This facilitates the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction. The process is generally highly selective for the nitro group, leaving other functional groups like the ester intact.

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 20% Pd(OH)₂/C | 2-(ethylamino)-6-fluoro-3-nitropyridine | THF | H₂ (1 atm), RT, overnight | 95% |

This table is illustrative and based on a closely related transformation. Specific conditions for Ethyl 2,6-difluoro-3-nitrobenzoate may vary.

An alternative to catalytic hydrogenation is the use of stoichiometric reducing metals in acidic media. This method is often preferred in laboratory settings due to its operational simplicity and avoidance of specialized high-pressure hydrogenation equipment.

A frequently used reagent for this purpose is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. The tin(II) ions act as the reducing agent, being oxidized to tin(IV) in the process. The reaction is typically performed at elevated temperatures (reflux) to ensure complete conversion.

Other metal systems, such as iron powder in acetic acid (Fe/AcOH) or zinc in hydrochloric acid (Zn/HCl), are also effective for nitro group reductions. sciencemadness.org These methods are robust and tolerate a wide variety of functional groups. The choice of metal and acid can sometimes be modulated to optimize the reaction for specific substrates. For example, the Fe/AcOH system has been used for the reduction of methyl 3-nitrobenzoate. sciencemadness.org

The general mechanism for metal-mediated reductions involves the transfer of electrons from the metal to the nitro compound in a stepwise manner, with protons from the acidic medium participating in the formation of water as a byproduct.

Palladium-Catalyzed C-N Bond Formation Strategies for Analogous Systems

While the reduction of the nitro-precursor is the most direct route, modern cross-coupling chemistry offers alternative strategies for forming the crucial C-N bond. Palladium-catalyzed amination, or the Buchwald-Hartwig amination, has become a powerful tool for the synthesis of anilines from aryl halides. nih.gov

In a hypothetical application to an analogous system, one could envision the coupling of a primary amine source, like ammonia (B1221849) or an ammonia equivalent, with a dihalogenated benzoate (B1203000) ester, such as Ethyl 3-bromo-2,6-difluorobenzoate. This reaction would require a palladium catalyst, typically in combination with a specialized phosphine (B1218219) ligand (e.g., BrettPhos, RuPhos) and a base. rsc.org These ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the aniline (B41778) product. rsc.org

The coupling of heteroaryl halides, which can present unique challenges, has been shown to be effective with these advanced catalyst systems, suggesting their potential utility for highly functionalized and electronically demanding substrates like difluorinated benzoates. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient approach to building molecular complexity. numberanalytics.com While a specific MCR for the direct synthesis of this compound is not prominently reported, general methods for aniline synthesis provide a conceptual framework. rsc.orgnih.gov

For instance, some MCRs can construct substituted aniline rings from acyclic precursors. rsc.org A recently developed metal-free method involves the reaction of substituted methylvinyl ketones, N-acylpyridinium salts, and various amines to generate meta-substituted anilines. rsc.org Such strategies, focused on diversity-oriented synthesis, could potentially be adapted to create the specific substitution pattern of the target molecule, although this would represent a significant departure from the more established linear syntheses.

Novel and Emerging Synthetic Pathways

Research into the synthesis of fluorinated molecules is a dynamic field, driven by the significant impact of fluorine on the properties of organic compounds. springernature.com Novel methods often focus on improving efficiency, sustainability, and accessing new chemical space.

Emerging strategies that could be relevant to the synthesis of this compound or its analogs include:

Photocatalytic Methods: Visible-light photocatalysis has emerged as a mild and powerful tool for various organic transformations. nih.govacs.org Recent work has demonstrated the difluoroalkylation of anilines using organophotocatalysts or by leveraging the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org While these specific examples involve adding a difluoroalkyl group, the underlying principles of generating radical intermediates via photoredox catalysis could inspire new C-N bond-forming or functionalization strategies on fluorinated rings.

Advanced Catalysis: The development of new catalysts continues to push the boundaries of what is synthetically possible. This includes more active and selective catalysts for both hydrogenation and cross-coupling reactions, potentially allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. rsc.org

While the reduction of Ethyl 2,6-difluoro-3-nitrobenzoate remains the primary and most practical route, these emerging fields of research may offer new and innovative pathways to this and other important fluorinated anilines in the future.

Green Chemistry Principles in Synthesis (e.g., Solvent-free, Catalyst Recycling)

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, Ethyl 2,6-difluoro-3-nitrobenzoate. In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign reduction methods.

One of the primary focuses of green synthetic approaches is the use of recyclable catalysts. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely employed due to their high efficiency and ease of separation from the reaction mixture, allowing for their reuse. masterorganicchemistry.commdpi.com Studies on the hydrogenation of similar nitroaromatic compounds have demonstrated the effectiveness of Pd/C, which can be recovered by simple filtration and reused multiple times without a significant loss in activity. researchgate.net Another green approach involves the use of more environmentally friendly reducing agents and solvents. For instance, catalytic transfer hydrogenation using formic acid or its salts as a hydrogen source in solvents like water or ethanol presents a safer alternative to using high-pressure hydrogen gas. google.com Iron, a non-toxic and abundant metal, in acidic media is another classic and green method for nitro group reduction. google.com

Solvent-free, or solid-state, reactions have also emerged as a green alternative. These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and a significant reduction in waste. The reduction of aromatic nitro compounds using alumina-supported hydrazine (B178648) under microwave irradiation is an example of such a solvent-free approach that could be applicable to the synthesis of this compound.

The following table summarizes various green catalytic systems that have been explored for the reduction of nitroarenes and are potentially applicable for the synthesis of this compound.

| Catalyst System | Reducing Agent | Solvent | Key Green Features |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Ethyl Acetate | Recyclable catalyst, common green solvents |

| Iron (Fe) powder | Acetic Acid/HCl | Water, Ethanol | Abundant and non-toxic metal, aqueous solvent |

| Tin(II) Chloride (SnCl₂) | - | Ethanol | High chemoselectivity |

| Sodium Borohydride (NaBH₄) / Catalyst | Various (e.g., Ni, Co salts) | Ethanol/Water | Milder reducing agent, aqueous solvent systems |

| Hydrazine/Alumina | - | Solvent-free (Microwave) | Reduced solvent waste, faster reaction |

Flow Chemistry Methodologies

Flow chemistry has gained significant traction in the synthesis of fine chemicals and pharmaceuticals due to its enhanced safety, scalability, and precise control over reaction parameters. The reduction of aromatic nitro compounds, which is often a highly exothermic reaction, is particularly well-suited for flow chemistry setups.

In a typical flow synthesis of this compound, a solution of the nitro precursor, Ethyl 2,6-difluoro-3-nitrobenzoate, and a suitable solvent would be pumped through a heated reactor column packed with a solid-supported catalyst, such as Pd/C. The continuous nature of the process allows for excellent heat and mass transfer, minimizing the risk of thermal runaways and improving product consistency. youtube.com

The residence time in the reactor, temperature, and pressure of the hydrogen gas can be precisely controlled to optimize the reaction for maximum yield and selectivity. This level of control is often difficult to achieve in traditional batch reactors. Furthermore, the integration of in-line purification modules can allow for a continuous process from starting material to purified product, significantly reducing manual handling and processing time. Research on the continuous-flow hydrogenation of other nitroaromatic esters has demonstrated high yields and throughput, suggesting its applicability to the synthesis of the target compound.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful and green alternative for the production of this compound. The key step in this approach is the enzymatic reduction of the nitro group of Ethyl 2,6-difluoro-3-nitrobenzoate.

Nitroreductase enzymes, found in various microorganisms, are capable of selectively reducing nitroaromatic compounds to their corresponding anilines under mild conditions (neutral pH and room temperature). These enzymes typically utilize a cofactor such as NADH or NADPH as the reducing equivalent. The regeneration of this expensive cofactor can be achieved in situ using a secondary enzyme and a cheap substrate, creating a sustainable catalytic cycle.

While the direct enzymatic reduction of Ethyl 2,6-difluoro-3-nitrobenzoate has not been explicitly reported, studies on other nitroarenes have shown the potential of this technology. The high selectivity of enzymes can be particularly advantageous in cases where other reducible functional groups are present in the molecule.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. For the common catalytic hydrogenation route, several factors can be fine-tuned.

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and its loading can significantly impact the reaction rate and efficiency. Studies on similar hydrogenations have shown that optimizing the catalyst-to-substrate ratio is key to achieving a balance between reaction time and cost. For Pd/C, loadings typically range from 1 to 10 mol%. researchgate.net

Hydrogen Pressure and Temperature: The pressure of hydrogen gas and the reaction temperature are critical parameters. Higher pressures and temperatures generally lead to faster reaction rates, but can also result in over-reduction or side reactions. For the reduction of nitro groups, pressures from atmospheric to 100 atm and temperatures from room temperature to 100°C are commonly employed. nih.gov

Solvent Effects: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst. Protic solvents like ethanol and methanol (B129727) are often used for catalytic hydrogenations.

Yield Enhancement: To drive the reaction to completion and maximize the yield, Le Chatelier's principle can be applied. In catalytic transfer hydrogenation, for example, using a large excess of the hydrogen donor (e.g., formic acid) can shift the equilibrium towards the product. In flow chemistry, precise control over stoichiometry and residence time allows for the optimization of conversion and yield.

The following table provides a hypothetical set of reaction parameters for the synthesis of this compound based on typical conditions for similar reactions.

| Parameter | Range/Value | Rationale |

| Catalyst | 5% Pd/C | Standard and effective catalyst for nitro reduction. |

| Catalyst Loading | 5 mol% | A balance between reaction rate and cost. |

| Hydrogen Pressure | 50 psi | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |

| Temperature | 50 °C | Moderate temperature to ensure a reasonable reaction rate without promoting side reactions. |

| Solvent | Ethanol | Good solubility for the reactant and product, and a common solvent for hydrogenation. |

| Reaction Time | 4-8 hours | Typical timeframe for complete conversion in a batch process. |

Purification and Isolation Techniques for Synthetic Intermediates

The primary synthetic intermediate in the preparation of this compound is its nitro precursor, Ethyl 2,6-difluoro-3-nitrobenzoate. The purification of this intermediate is essential to ensure the quality of the final product.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude nitro intermediate can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents) and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: Column chromatography using silica (B1680970) gel is another powerful technique for purifying the nitro intermediate. A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the desired compound from impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

For the final product, this compound, similar purification techniques can be employed. After the reduction reaction, the catalyst is first removed by filtration (in the case of a heterogeneous catalyst). The resulting solution is then typically subjected to an aqueous work-up to remove any inorganic reagents. This involves extracting the product into an organic solvent, washing with water and brine, and then drying the organic layer. The crude product obtained after solvent evaporation can be further purified by either crystallization or column chromatography to achieve high purity.

Reactivity at the Amino Functionality

The amino group in this compound is a key site for a range of chemical reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Acylation and Amidation Reactions

The amino group of this compound can readily undergo acylation and amidation reactions. These reactions involve the treatment of the amino group with acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This results in the formation of an amide bond, a fundamental linkage in many organic molecules and pharmaceutical compounds. For instance, the reaction with benzoyl chloride would yield the corresponding N-benzoylated derivative. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.

One of the most common applications of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazo group with a variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups. nih.gov For example, treating the diazonium salt of this compound with copper(I) bromide would yield ethyl 3-bromo-2,6-difluorobenzoate. These reactions are valuable for introducing a wide range of functional groups onto the aromatic ring that are not easily accessible through other synthetic routes.

Palladium-catalyzed Cross-coupling Reactions (e.g., Buchwald-Hartwig Aminations)

The amino group of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base. nih.gov In the context of this compound, the amino group itself can act as the nucleophile, reacting with various aryl halides to form diarylamine derivatives.

The general conditions for Buchwald-Hartwig amination involve a palladium precatalyst, a phosphine ligand, a base (such as sodium tert-butoxide or cesium carbonate), and an aprotic solvent like toluene (B28343) or dioxane. nih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and product yield.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl Bromide | Pd precatalyst, Phosphine ligand, Base | N-Aryl-3-amino-2,6-difluorobenzoate derivative |

| This compound | Aryl Iodide | Pd precatalyst, Phosphine ligand, Base | N-Aryl-3-amino-2,6-difluorobenzoate derivative |

Formation of Heterocyclic Scaffolds (e.g., Imidazoles)

The amino group, in conjunction with the adjacent ester group, can be utilized in the synthesis of various heterocyclic scaffolds. For example, the reaction of this compound with appropriate reagents can lead to the formation of fused ring systems. While specific examples directly involving this compound in imidazole (B134444) synthesis are not prevalent in the provided search results, the general reactivity pattern of ortho-amino benzoates suggests its potential as a precursor for such heterocycles. The synthesis of imidazoles often involves the condensation of a 1,2-diamine with a carboxylic acid derivative or an aldehyde followed by oxidation. In this case, the amino group of this compound could serve as one of the nitrogen atoms in the imidazole ring after suitable modifications.

Reactivity at the Ester Group

The ethyl ester group of this compound provides another handle for chemical modification, primarily through cleavage and transesterification reactions.

Ester Cleavage and Transesterification Reactions

The ethyl ester of this compound can be cleaved to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous acid, such as sulfuric acid or hydrochloric acid. researchgate.net Base-mediated hydrolysis, or saponification, is usually carried out by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. researchgate.net The resulting carboxylate salt is then acidified to yield the free carboxylic acid, 3-amino-2,6-difluorobenzoic acid.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reacting it with methanol in the presence of a catalytic amount of sulfuric acid would lead to the formation of mthis compound.

| Reaction | Reagents | Product |

| Ester Hydrolysis (Acidic) | H₂O, H₂SO₄ (catalyst), heat | 3-Amino-2,6-difluorobenzoic acid |

| Ester Hydrolysis (Basic) | 1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺ | 3-Amino-2,6-difluorobenzoic acid |

| Transesterification | Methanol, H₂SO₄ (catalyst) | Mthis compound |

Reactivity of the Fluoroaryl Moiety

The difluorinated benzene (B151609) ring is a key feature of this compound, and its reactivity is dominated by two main pathways: nucleophilic aromatic substitution and directed ortho-metalation.

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups, such as the two fluorine atoms and the ethyl ester group on the benzene ring of this compound, significantly decreases the electron density of the ring, making it susceptible to nucleophilic attack. wikipedia.org This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.org In this molecule, the fluorine atoms are excellent leaving groups for SNAr reactions. The reaction is further facilitated by the electron-withdrawing nature of the ester group, which helps to stabilize the negative charge of the Meisenheimer intermediate. organic-chemistry.org

The regioselectivity of SNAr reactions on this substrate would be influenced by the combined electronic effects of the amino and ester groups. The fluorine atom at the C-2 position is ortho to the activating amino group and the deactivating ester group, while the fluorine at C-6 is ortho to the amino group. Nucleophilic attack would be expected to occur preferentially at the positions most activated towards substitution.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In this compound, both the amino group and the ester group can potentially act as DMGs. The amino group is a well-established DMG, as is the ester group (often in the form of an amide or carbamate (B1207046) for better directing ability). wikipedia.orgbaranlab.org The regiochemical outcome of a DoM reaction on this substrate would depend on the relative directing strength of these groups and the reaction conditions. The amino group would direct metalation to the C-2 and C-4 positions. However, the C-2 position is already substituted with a fluorine atom. The ester group would direct metalation to the C-2 position. Therefore, competitive lithiation could occur, and the precise outcome would require experimental verification.

Cascade and Multicomponent Reactions Involving the Chemical Compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming reactions occur in a single synthetic operation without the isolation of intermediates. chemistrysteps.com Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine to form a single product. wikipedia.org

While specific examples of cascade or multicomponent reactions involving this compound are not prevalent in the literature, its structure suggests potential for such transformations. The presence of both a nucleophilic amino group and an electrophilic ester group within the same molecule, along with the reactive fluoroaryl ring, provides the necessary functionalities for designing complex reaction sequences.

For instance, the amino group could participate in an initial reaction, such as a condensation with a carbonyl compound, to form an intermediate that then undergoes an intramolecular cyclization involving the ester or the aromatic ring. Derivatives of 3-aminobenzoic acid are known to be precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Stereochemical Considerations in Reactions Involving the Chemical Compound

Stereochemical considerations are crucial when a reaction can lead to the formation of stereoisomers. For this compound, which is an achiral molecule, stereochemical issues would arise in reactions that introduce a new chiral center or when it is reacted with a chiral reagent.

For example, if the amino group were to be alkylated with a chiral alkyl halide, a pair of diastereomers could be formed. Similarly, if the ester were to be reduced with a chiral reducing agent, the resulting alcohol would be formed in a non-racemic mixture. Asymmetric nucleophilic aromatic substitution reactions have been developed where a chiral catalyst can control the stereochemical outcome of the reaction. wikipedia.org

However, without specific documented reactions involving this compound that create stereocenters, any discussion on stereochemical control remains theoretical. The principles of stereoselective and stereospecific reactions would apply, where the reaction mechanism and the nature of the reagents would determine the stereochemical outcome. organicchemistrytutor.commasterorganicchemistry.com

Construction of Complex Organic Molecules

The strategic placement of amino and fluoro substituents on the benzene ring of this compound makes it a versatile precursor for the synthesis of complex organic molecules. The amino group can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, and diazonium salts, which can then undergo further reactions. The fluorine atoms, being highly electronegative, influence the reactivity of the aromatic ring and can participate in nucleophilic aromatic substitution (SNAr) reactions.

While specific, publicly available research on the direct application of this compound in the total synthesis of complex natural products is limited, its potential is evident from the chemistry of analogous fluorinated anilines. For instance, related compounds are used in multi-step syntheses where the fluorine atoms direct regioselective reactions or enhance the biological activity of the final molecule.

A notable, albeit context-limited, mention of this compound (CAS No. 269072-20-0) appears in patent literature, suggesting its use as an intermediate in the preparation of proprietary compounds. Current time information in Washington, DC, US. The general synthetic utility of such compounds often lies in their ability to introduce a 2,6-difluoroaniline (B139000) moiety, which is a common structural motif in medicinally active compounds.

Table 1: Key Reactions for Functional Group Transformation of this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amides |

| Sulfonylation | Sulfonyl chlorides in the presence of a base | Sulfonamides |

| Diazotization | Nitrous acid (e.g., NaNO2, HCl) at low temperatures | Diazonium salts |

Role in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology, small molecules are essential tools for probing biological systems. This compound can serve as a starting point for the synthesis of molecular scaffolds that can be further elaborated to create libraries of compounds for screening purposes. The difluorinated benzene ring can confer desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

The amino group provides a convenient handle for the attachment of various pharmacophores or for linking the scaffold to a solid support for combinatorial synthesis. While direct examples for Ethyl 3--amino-2,6-difluorobenzoate are not extensively documented in peer-reviewed literature, the principles of scaffold-based drug discovery support its potential in this area. The synthesis of diverse heterocyclic systems, which are privileged structures in medicinal chemistry, can be envisioned starting from this building block.

Precursor for Advanced Materials Synthesis (e.g., Fluoropolymers, Optoelectronic Materials)

The incorporation of fluorine atoms into organic materials can significantly alter their physical and chemical properties, leading to applications in advanced materials science. Fluorinated compounds often exhibit high thermal stability, chemical resistance, and unique optical and electronic properties.

The design of novel organic light-emitting diode (OLED) materials or liquid crystals could potentially benefit from the unique electronic and steric properties imparted by the 2,6-difluoro substitution pattern. However, at present, this remains a speculative application awaiting experimental validation.

Design and Synthesis of Fluorinated Aromatic Derivatives with Specific Reactivities

The primary application of this compound lies in its use as a precursor for a wide range of fluorinated aromatic derivatives. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and ethyl ester group creates a unique reactivity profile.

The amino group can be diazotized and subsequently replaced by a variety of substituents through Sandmeyer or related reactions, allowing for the introduction of halogens, cyano groups, or hydroxyl groups. Furthermore, the amino group can direct electrophilic aromatic substitution, although the strong deactivating effect of the two fluorine atoms and the ester group makes such reactions challenging.

The true synthetic power of this building block is likely realized in its conversion to other key intermediates. For example, hydrolysis of the ester would yield 3-amino-2,6-difluorobenzoic acid, a versatile intermediate in its own right.

Table 2: Potential Synthetic Transformations of this compound

| Reaction | Product Class | Potential Applications |

|---|---|---|

| Hydrolysis of the ester | Carboxylic acid | Further functionalization, synthesis of amides |

| Reduction of the ester | Benzyl alcohol | Introduction of a hydroxymethyl group |

| Modification of the amino group | Amides, sulfonamides, ureas | Modulation of electronic properties and biological activity |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Amino 2,6 Difluorobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of Ethyl 3-amino-2,6-difluorobenzoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

¹H NMR: The proton NMR spectrum of this compound provides crucial information about the ethyl and amino groups, as well as the aromatic protons. The ethyl group typically displays a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The amino (-NH2) protons usually appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals, with their chemical shifts and splitting patterns influenced by the attached fluorine and amino groups. The carbons of the ethyl group will also be readily identifiable.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool for characterizing this compound. huji.ac.il This technique is highly sensitive and provides a wide chemical shift range, allowing for clear distinction of the fluorine environments. huji.ac.il The spectrum will show signals corresponding to the two fluorine atoms on the benzene (B151609) ring, and their coupling with neighboring protons and each other can provide valuable structural information. huji.ac.il The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, making it a powerful probe for studying substituent effects. biophysics.org

Table 1: Representative NMR Data for a Related Compound, Ethyl 4-amino-3,5-difluorobenzoate chemicalbook.com

| Nucleus | Chemical Shift (ppm) |

| ¹H | 1.35 (t, 3H), 4.30 (q, 2H), 4.60 (br s, 2H), 7.50 (m, 2H) |

| ¹³C | 14.3, 61.2, 112.5 (d), 135.0 (t), 148.0 (d), 155.0 (t), 165.0 |

| ¹⁹F | -130.0 |

Note: This data is for a structurally similar isomer and serves as an illustrative example. Actual chemical shifts for this compound may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and potentially between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the methylene proton signal will correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For example, it can show correlations from the aromatic protons to the carbonyl carbon of the ester group, confirming their relative positions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₉F₂NO₂.

The mass spectrum also provides information about the fragmentation pattern of the molecule under ionization. The fragmentation of this compound would likely involve the loss of the ethyl group, the ethoxy group, or carbon monoxide from the ester functionality. Analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. Key expected absorptions include:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic (ethyl) groups in the 2850-3100 cm⁻¹ region.

A strong C=O stretching vibration for the ester carbonyl group, usually found around 1700-1730 cm⁻¹.

C-N stretching vibrations in the 1250-1350 cm⁻¹ range.

C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the aromatic ring vibrations are often prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. This information would reveal the planarity of the benzene ring, the conformation of the ethyl ester group, and the intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing. A study on the related compound, ethyl 4-amino-3,5-difluorobenzoate, revealed details of its crystal structure through single-crystal X-ray diffraction. iucr.orgiucr.org

Chiroptical Spectroscopy (if applicable to chiral derivatives)

This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule and can be used to determine the absolute configuration and study conformational properties of chiral derivatives.

Theoretical and Computational Studies of Ethyl 3 Amino 2,6 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. For Ethyl 3-amino-2,6-difluorobenzoate, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netmaterialsciencejournal.org

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the FMO analysis would pinpoint the regions of the molecule where these orbitals are localized. It is expected that the HOMO would have significant contributions from the electron-donating amino group and the aromatic ring, while the LUMO would be distributed over the electron-withdrawing ester group and the difluorinated benzene (B151609) ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles for similar molecules, as specific published data for the target compound is unavailable.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.5 to -5.5 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | ~ -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential (nucleophilic sites), while blue indicates regions of low electron density and positive potential (electrophilic sites). Green and yellow represent areas with intermediate potential. rsc.org

For this compound, the MEP map would likely show a region of negative potential around the oxygen atoms of the ester group and a slightly negative potential near the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions near the fluorine atoms would exhibit a positive potential, indicating them as sites for nucleophilic interaction. rsc.org

Conformational Analysis and Energy Minima Determination

The flexibility of the ethyl ester group allows this compound to exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structures (energy minima) of the molecule. This is typically done by systematically rotating the rotatable bonds (e.g., C-O and C-C bonds of the ethyl group) and calculating the potential energy at each step. The resulting potential energy surface helps to identify the global minimum (the most stable conformer) and other low-energy local minima. These studies are crucial as the conformation can significantly influence the molecule's physical properties and biological activity. For similar, flexible molecules, differences in energy between conformers can be on the order of a few kcal/mol. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, one could study various reactions, such as electrophilic aromatic substitution or nucleophilic attack on the ester group. DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. This provides a detailed understanding of the reaction's feasibility (thermodynamics) and rate (kinetics). The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Such studies have been instrumental in understanding reactions of related aminobenzoic acid derivatives. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods within DFT can predict the chemical shifts of ¹H and ¹³C NMR spectra with reasonable accuracy. researchgate.net For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The predicted shifts would be influenced by the electronic environment of each nucleus, which is shaped by the amino, fluoro, and ester functional groups.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. A comparison with an experimental FT-IR spectrum can help to identify characteristic functional groups. For instance, one would expect to see characteristic peaks for the N-H stretches of the amino group, C=O stretch of the ester, and C-F stretches. materialsciencejournal.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates the kind of data that would be generated in such a study. Specific experimental or calculated data for this compound is not available from the performed search.

| Spectroscopic Technique | Predicted Parameter | Expected Experimental Range |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-160, Carbonyl C: ~165, Alkyl C: 15-60 |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-8.0, NH₂: ~4.0-5.0, CH₂: ~4.3, CH₃: ~1.3 |

| FT-IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C=O stretch: ~1720, C-F stretch: 1200-1350 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase for simplicity, the properties of a molecule can be significantly influenced by its environment, such as a solvent. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent box (e.g., water or an organic solvent) over time.

MD simulations provide insights into:

Solvent Effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties. For instance, polar solvents would interact strongly with the amino and ester groups through hydrogen bonding. rsc.org

Intermolecular Interactions: In a condensed phase, molecules interact with each other. MD simulations can reveal the nature and strength of these interactions, such as hydrogen bonding between the amino group of one molecule and the ester oxygen of another, or π-π stacking of the aromatic rings. Such information is crucial for understanding the properties of the material in its solid or liquid state. Crystal structure analysis of a similar molecule, ethyl 4-amino-3,5-difluorobenzoate, has revealed extensive hydrogen bonding networks. nih.gov

Future Directions and Unexplored Research Avenues for Ethyl 3 Amino 2,6 Difluorobenzoate

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or costly metal catalysts. nih.gov Future research should prioritize the development of greener, more atom-economical, and efficient synthetic pathways.

Key areas for exploration include:

C-H Amination: Direct C-H amination of a suitable difluorobenzoate precursor would represent a significant leap in efficiency, eliminating the need for pre-functionalized starting materials like nitro or bromo-aromatics.

Flow Chemistry: Transitioning existing batch syntheses to continuous flow processes can enhance safety, improve heat and mass transfer, and allow for higher throughput and easier scale-up. This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Biocatalysis: Employing enzymes, such as transaminases or engineered cytochromes P450, could enable highly selective amination under mild, aqueous conditions, drastically reducing the environmental footprint of the synthesis.

Alternative Solvents: Investigating the use of green solvents, such as supercritical fluids, ionic liquids, or deep eutectic solvents, could minimize the reliance on volatile and often toxic organic solvents like dimethylformamide (DMF). nih.gov

Table 1: Comparison of Hypothetical Synthetic Route Concepts

| Feature | Conventional Route (Example) | Future Sustainable Route (Hypothetical) |

|---|---|---|

| Starting Material | 4-Bromo-2,6-difluoroaniline nih.gov | 2,6-Difluorobenzoic acid ester |

| Key Transformation | Nitration followed by reduction | Direct C-H amination using biocatalysis |

| Reagents | Strong acids (H₂SO₄), metal reductants | Engineered enzyme, amine source, benign solvent |

| Number of Steps | Multiple steps (e.g., nitration, reduction) | Single step |

| Byproducts | Metal salts, acidic waste | Water |

| Efficiency | Lower atom economy | High atom economy |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The interplay of the amino, ester, and fluorine substituents on the aromatic ring offers a rich field for discovering new chemical transformations. The strong electron-withdrawing nature of the fluorine atoms makes the ring susceptible to nucleophilic attack, while the amino group can direct electrophilic substitutions or be transformed into other functional groups.

Future research could focus on:

Selective C-H Functionalization: Developing catalytic systems to selectively functionalize the C-4 and C-5 positions would open pathways to a vast array of new derivatives without the need for traditional protecting group strategies.

C-F Bond Activation: While challenging, the selective activation and substitution of one of the C-F bonds could serve as a powerful method for late-stage diversification, creating analogs with finely tuned properties.

Diazonium Salt Chemistry: Exploring the reactivity of the corresponding diazonium salt, derived from the amino group, in cross-coupling reactions (e.g., Sandmeyer, Suzuki, Heck) could yield a diverse library of substituted difluorobenzoates.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions where ethyl 3-amino-2,6-difluorobenzoate acts as a key building block could rapidly generate molecular complexity and lead to the discovery of novel heterocyclic scaffolds. researchgate.net

Integration into Automated Synthesis Platforms

The increasing prevalence of automation in chemical research presents a significant opportunity for accelerating discovery programs. protheragen.aisigmaaldrich.comhelgroup.com this compound, as a well-defined chemical building block, is an ideal candidate for integration into automated synthesis platforms.

Key initiatives in this area should include:

Reaction Standardization: Developing robust, standardized protocols for common reactions involving this building block, such as acylation, alkylation, and cross-coupling. These protocols can be programmed into automated synthesizers for "push-button" execution. sigmaaldrich.com

High-Throughput Library Synthesis: Utilizing robotic platforms to react this compound with large arrays of diverse reactants (e.g., carboxylic acids, alkyl halides, boronic acids) to generate extensive libraries of novel compounds for screening in drug discovery and materials science. chemspeed.com

Autonomous Optimization: Coupling automated synthesis systems with real-time analytical monitoring and machine learning algorithms to autonomously optimize reaction conditions, maximizing yield and purity while minimizing resource consumption. acs.org

Discovery of New Applications in Organic Synthesis and Materials Science

The unique electronic and physical properties imparted by the fluorine atoms suggest that derivatives of this compound could have significant value in advanced materials and as precursors to complex bioactive molecules. researchgate.netresearchgate.net

Potential future applications to be investigated:

Polymer Chemistry: As a monomer, its incorporation into polymers like polyamides, polyimides, or polyurethanes could lead to materials with enhanced thermal stability, chemical resistance, low surface energy, and specific optical properties. mdpi.com

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of conjugated systems, making derivatives of this compound promising candidates for n-type or ambipolar semiconductors in Organic Field-Effect Transistors (OFETs) or as components in Organic Light-Emitting Diodes (OLEDs). rsc.org

Liquid Crystals: The rigid, fluorinated core could be exploited in the design of novel liquid crystalline materials, with the fluorine atoms influencing packing and intermolecular interactions to achieve desired mesophases. nih.gov

Agrochemicals and Pharmaceuticals: Its use as a scaffold could lead to new classes of herbicides, fungicides, or pharmaceutical agents, where the fluorine atoms enhance metabolic stability, binding affinity, and bioavailability. researchgate.net

Table 2: Potential Future Application Areas

| Application Area | Rationale for Use | Potential Properties |

|---|---|---|

| High-Performance Polymers | Incorporation of a rigid, fluorinated monomer. mdpi.com | Thermal stability, chemical resistance, hydrophobicity. |

| Organic Semiconductors | Lowers HOMO/LUMO energy levels, facilitates electron injection. rsc.org | n-type or ambipolar charge transport, oxidative stability. |

| Liquid Crystals | Rigid molecular shape, influences intermolecular forces. nih.gov | Formation of specific mesophases, tunable optical properties. |

| Bioactive Molecules | Fluorine enhances metabolic stability and binding affinity. researchgate.net | Increased efficacy, improved pharmacokinetic profile. |

Advanced Analytical Methodologies for In-situ Reaction Monitoring

To fully understand and optimize the synthesis and subsequent transformations of this compound, advanced analytical techniques that allow for real-time, in-situ monitoring are essential. mt.com This approach, often part of Process Analytical Technology (PAT), provides immediate feedback on reaction kinetics, intermediate formation, and endpoint determination. spectroscopyonline.com

Future research should focus on applying:

In-situ Spectroscopy (FTIR, Raman, NMR): Implementing spectroscopic probes directly into the reaction vessel to track the concentration of reactants, products, and transient intermediates without the need for sampling. spectroscopyonline.comresearchgate.netrsc.org This is particularly useful for identifying and understanding labile species that would not be observable with traditional offline analysis.

Calorimetry: Using reaction calorimeters to measure the heat flow of a reaction in real time, providing critical safety data and insights into reaction kinetics.

Mass Spectrometry: Coupling flow reactors with mass spectrometry for high-throughput reaction screening and rapid identification of products and byproducts.

Table 3: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Gained | Advantage for Research |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of functional groups (e.g., C=O, N-H). spectroscopyonline.com | Non-invasive, provides kinetic data, detects intermediates. |

| In-situ NMR | Detailed structural information on species in solution. researchgate.netrsc.org | Unambiguous identification of reactants, intermediates, and products. |

| Reaction Calorimetry | Heat flow, reaction onset, and completion. | Ensures reaction safety, aids in kinetic modeling and scale-up. |

| Flow-MS | Rapid mass analysis of reaction components. | High-throughput screening, quick product identification. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 3-amino-2,6-difluorobenzoate, and how can purity be ensured?

- Methodology : Start with 3-nitro-2,6-difluorobenzoic acid as the precursor. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol). Follow with esterification via refluxing with ethanol and a strong acid catalyst (e.g., H₂SO₄). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

- Key Considerations : Monitor reaction progress via TLC and adjust reduction conditions to avoid over-reduction. Use anhydrous conditions during esterification to minimize hydrolysis.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Employ a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, ester carbonyl resonance at ~165–170 ppm).

- X-ray crystallography : For unambiguous confirmation of the planar benzoate ring and substituent geometry. Single crystals can be grown via slow evaporation in ethanol .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the ester and amino groups.

Advanced Research Questions

Q. How do solvent polarity and excitation wavelength influence the photophysical properties of this compound?

- Methodology : Conduct steady-state and time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., THF, DMSO, acetonitrile). Use a streak camera system with 10 ps time resolution to track dynamic Stokes shifts. Analyze intensity ratios of short-wavelength (local excited state, LE) and long-wavelength (intramolecular charge transfer, ICT) emission bands, which depend on solvent relaxation dynamics and excitation wavelength .

- Data Interpretation : Correlate Stokes shift differences with solvent dielectric constants. For THF, ICT states exhibit larger dipole moments (~20 D), leading to pronounced solvent reorganization .

Q. What computational models best predict the electronic transitions and charge transfer behavior of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize ground-state geometry. Use time-dependent DFT (TD-DFT) to simulate excited-state transitions. Compare calculated dipole moments and frontier molecular orbitals (HOMO-LUMO gaps) with experimental solvatochromic data .

- Validation : Overlap simulated absorption spectra with UV-Vis experimental data (e.g., λmax ~350 nm for ICT transitions).

Q. How does the compound interact with biological targets, such as enzymes, and what assays are suitable for studying inhibition?

- Methodology :

- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin) or phosphatases using fluorogenic substrates. Monitor activity via fluorescence quenching or colorimetric readouts (e.g., p-nitrophenol release).

- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on interactions between the amino/fluorine groups and active-site residues (e.g., hydrogen bonding with catalytic triads) .

- Controls : Include positive inhibitors (e.g., PMSF for proteases) and validate specificity via mutagenesis studies.

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in fluorescence decay times reported for this compound derivatives?

- Approach : Compare time-resolved decay profiles across labs using standardized excitation sources (e.g., 355 nm Nd:YAG laser). Fit data to multi-exponential models (e.g., ) and assess χ² values for goodness-of-fit. Note that LE states typically exhibit shorter lifetimes (~1 ns) vs. ICT states (~3 ns) due to solvent reorganization barriers .

- Troubleshooting : Ensure degassing of solvents to avoid oxygen quenching. Calibrate detectors using reference dyes (e.g., rhodamine B).

Q. What strategies mitigate side reactions during functionalization of this compound?

- Design : For nucleophilic substitution at the 2- or 6-fluorine positions, use bulky bases (e.g., DBU) to minimize ester hydrolysis. Protect the amino group with Boc anhydride prior to reactions. Monitor intermediates via LC-MS .

- Contradiction Note : Some studies report unexpected C-F bond cleavage under strong basic conditions; mitigate by optimizing temperature (0–25°C) and reaction time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.